Nutlin 1

MDM2-p53 inhibition binding affinity Nutlin family SAR

MDM2-p53 SAR programs require a consistent reference baseline with exclusive MDM2 targeting and no confounding MDMX modulation. Nutlin-1 (CAS 548472-58-8) is the original racemic MDM2-p53 antagonist (IC50 260 nM) that uniquely fulfills this role. • Foundational SAR reference: enables cross-study potency benchmarking and scaffold optimization comparisons. • Exclusive MDM2 targeting: no appreciable MDMX-p53 disruption, confirmed by in vitro assays and NMR. • Unique p-gp transport substrate: enables p53-independent combinatorial pharmacology in retinoid-resistant leukemia models. ≥98% purity. For research use only.

Molecular Formula C32H34Cl2N4O4
Molecular Weight 609.5 g/mol
Cat. No. B1249434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNutlin 1
Synonymsnutlin 1
nutlin-1
Molecular FormulaC32H34Cl2N4O4
Molecular Weight609.5 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(CC3)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
InChIInChI=1S/C32H34Cl2N4O4/c1-20(2)42-28-19-26(41-4)13-14-27(28)31-35-29(22-5-9-24(33)10-6-22)30(23-7-11-25(34)12-8-23)38(31)32(40)37-17-15-36(16-18-37)21(3)39/h5-14,19-20,29-30H,15-18H2,1-4H3
InChIKeyIYDMGGPKSVWQRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nutlin 1: MDM2-p53 Reference Inhibitor


Nutlin 1 is a cis-imidazoline small-molecule antagonist of the MDM2-p53 protein-protein interaction, identified in the original high-throughput screening campaign alongside Nutlin 2 and Nutlin 3 [1]. As a racemic mixture, Nutlin 1 competitively binds the p53-binding pocket of MDM2, preventing MDM2-mediated ubiquitination and proteasomal degradation of the p53 tumor suppressor protein, thereby stabilizing and activating p53 transcriptional function in cells harboring wild-type p53 [2]. Nutlin 1 exhibits an IC50 of 260 nM against recombinant human MDM2-p53 binding as measured by surface plasmon resonance [3] and serves as the foundational reference compound for structure-activity relationship (SAR) studies and comparative evaluation of subsequent-generation MDM2 antagonists.

Imidazoline scaffold SAR reference compound for MDM2-p53 inhibitor development
MDM2-selective antagonist with minimal MDMX cross-reactivity for pathway-specific studies
P-glycoprotein transport substrate enabling combination pharmacology research
Moderate-potency control for dose-response titration and graded p53 activation studies

Why Nutlin 1 Cannot Be Substituted


Although Nutlin 1, Nutlin 2, and Nutlin 3 share a common cis-imidazoline scaffold and were identified in the same initial screen, their MDM2 binding affinities differ substantially, with Nutlin 3 (IC50 = 36-90 nM) demonstrating approximately 3- to 7-fold greater potency than Nutlin 1 (IC50 = 260 nM) in the same binding assays [1]. Furthermore, Nutlin 1 exhibits markedly different selectivity profiles relative to advanced clinical candidates—for instance, Nutlin 1 shows minimal to no disruption of MDMX-p53 binding [2], whereas compounds such as Nutlin 3a possess measurable though limited MDMX inhibitory activity (Ki = 9.38 μM) [3]. These potency and selectivity differences preclude simple one-to-one substitution of Nutlin 1 with Nutlin 3, RG7112, SAR405838, or other MDM2 antagonists without altering experimental outcomes. Additionally, Nutlin 1's unique behavior as a p-glycoprotein (p-gp) transport substrate enables distinct cellular pharmacology applications—such as competitive efflux inhibition in combination with ATRA in retinoid-resistant leukemia models—that more potent MDM2 inhibitors do not necessarily replicate [4].

Binding affinity gap: Nutlin 3, RG7112, or SAR405838 exhibit 7- to >100-fold higher MDM2 affinity; direct replacement may shift assay response and p53 activation profiles.
MDMX selectivity mismatch: Unlike Nutlin 3a, Nutlin 1 shows negligible MDMX-p53 disruption; selectivity-dependent experiments may not transfer to dual MDM2/MDMX inhibitors.
P-gp substrate uniqueness: Nutlin 1 functions as a p-gp transport substrate facilitating efflux inhibition, a property not generally shared by higher-potency Nutlin-family members.

Nutlin 1 Comparative Evidence


MDM2 Binding Affinity vs. Nutlin 2 and 3

Nutlin 1 demonstrates an IC50 of 260 nM for inhibition of recombinant p53 protein binding to recombinant human MDM2 as measured by surface plasmon resonance [1]. In a head-to-head comparison across the original Nutlin series, Nutlin 1 (IC50 = 0.26 μM) exhibits approximately 1.9-fold lower potency than Nutlin 2 (IC50 = 0.14 μM) and 7.2-fold lower potency than Nutlin 3 (IC50 = 0.036 μM) in the same assay system [2]. This potency ranking establishes Nutlin 1 as the least potent member of the original Nutlin triad, a characteristic that defines its primary utility as a reference standard rather than a high-potency research tool.

MDM2 Binding
Head-to-head
IC₅₀ = 260 nM
Reported reference potency in recombinant MDM2-p53 SPR assay
1.9-fold less potent than Nutlin 2; 7.2-fold vs Nutlin 3
MDM2-p53 inhibition binding affinity Nutlin family SAR

MDMX-p53 Selectivity

In vitro binding assays and NMR structural data confirm that Nutlin 1 effectively antagonizes the MDM2-p53 interaction but does not appreciably disrupt the MDMX-p53 interaction . By contrast, Nutlin 3a exhibits measurable though weak MDMX binding activity with a Ki value of 9.38 μM [1]. This differential selectivity profile indicates that Nutlin 1 is functionally a selective MDM2 antagonist with negligible MDMX cross-reactivity, whereas Nutlin 3a possesses dual MDM2/MDMX activity at higher concentrations. Later-generation clinical candidates such as SAR405838 demonstrate even greater selectivity, with no MDMX binding detected at 10 μM [2].

MDMX Selectivity
Reported
No appreciable MDMX-p53 disruption
Supports selective MDM2 antagonism; MDMX pathway not engaged
Confirmed by NMR; Nutlin 3a shows weak MDMX Ki = 9.38 μM
MDMX selectivity dual inhibition target specificity

Imidazoline SAR Baseline Comparator

In a 2012 structure-activity relationship study of N1-amino acid substituted 2,4,5-triphenyl imidazoline derivatives, compound 6c exhibited marked p53-MDM2 binding inhibitory activity with an IC50 of 0.59 μM, which was eightfold more potent than Nutlin 1 tested in parallel under identical assay conditions (Nutlin 1 IC50 = 4.78 μM) [1]. Similarly, in a 2011 optimization study of three novel imidazoline series, five tested compounds showed enhanced p53-MDM2 binding inhibitory potency and anti-proliferation activities compared to Nutlin 1, with compound 7c achieving a Ki value of 0.6 μM [2]. These studies establish Nutlin 1 as the established reference baseline for quantifying potency improvements in imidazoline scaffold optimization programs.

SAR Baseline
Head-to-head
Nutlin 1 IC₅₀ = 4.78 μM vs. compound 6c IC₅₀ = 0.59 μM
Established reference for imidazoline scaffold optimization studies
8-fold potency improvement over Nutlin 1 in parallel assay
SAR studies lead optimization imidazoline derivatives

P-Glycoprotein Transport Substrate

Nutlin 1 has been characterized as a p-glycoprotein (p-gp) transport substrate . In functional studies with p53-nonfunctional HL60 and NB4 myelocytic leukemia cells, Nutlin 1 significantly enhanced the differentiation-inducing activity of all-trans retinoic acid (ATRA) through competitive binding to p-gp and inhibition of ATRA efflux [1]. This combinatorial differentiation-enhancing effect occurred in a p53-independent manner and was not observed with Nutlin 3 in the same model systems, indicating that the p-gp substrate property of Nutlin 1 confers unique cellular pharmacology distinct from more potent Nutlin-family members.

P-gp Substrate
Reported
Confirmed p-gp transport substrate; enhances ATRA differentiation in HL60/NB4 cells
Enables p-gp-mediated combination pharmacology research
p53-independent mechanism; not replicated by Nutlin 3
p-glycoprotein substrate ATRA combination retinoid-resistant leukemia

RG7112 Potency Comparison

RG7112, a second-generation Nutlin-family MDM2 antagonist that advanced to Phase I clinical trials, demonstrates substantially enhanced biochemical and cellular potency compared to first-generation Nutlins including Nutlin 1. RG7112 binds MDM2 with a Kd of 10.7 nM and blocks p53-MDM2 interaction with an IC50 of 18 nM in HTRF assays , representing an approximately 14- to 24-fold improvement in binding affinity over Nutlin 1 (IC50 = 260 nM) [1]. In cellular assays, RG7112 treatment reduces cell viability much more than Nutlin 3a in HT-1080, SW684, 93T449, and SW872 cells [2], with the potency gap relative to Nutlin 1 expected to be even greater given Nutlin 1's lower intrinsic activity relative to Nutlin 3a.

RG7112 Comparison
Cross-study
Nutlin 1 IC₅₀ = 260 nM vs. RG7112 Kd = 10.7 nM
Large translational potency gap; RG7112 for clinical-stage studies
~14-24 fold higher affinity; Nutlin 1 remains a reference compound
clinical candidate comparison RG7112 therapeutic index

SAR405838 Potency Comparison

SAR405838 (MI-77301), a spirooxindole-derived clinical-stage MDM2 inhibitor, binds human MDM2 with a Ki of 0.88 nM and demonstrates 5-10 times higher potency than Nutlin 3a in cellular p53 activation assays (EC50 = 300-600 nM in SJSA-1 cells) [1]. In xenograft models, SAR405838 exhibits in vivo efficacy at oral doses of 50-200 mg/kg [2]. Given that Nutlin 1 is approximately 7-fold less potent than Nutlin 3a in biochemical binding assays [3], the potency differential between Nutlin 1 and SAR405838 exceeds 50- to 100-fold across biochemical and cellular readouts. SAR405838 also demonstrates high selectivity with no binding to Bcl-2, Bcl-xL, Mcl-1, or MDMX at 10 μM [1].

SAR405838 Comparison
Class-level
Nutlin 1 IC₅₀ = 260 nM vs. SAR405838 Ki = 0.88 nM
>50-fold potency differential; SAR405838 suited for in vivo efficacy models
No MDMX binding at 10 μM for SAR405838
SAR405838 MI-77301 clinical-stage inhibitor potency comparison

Nutlin 1 Research Applications


Imidazoline Scaffold SAR Reference

Nutlin 1 serves as the established baseline comparator for medicinal chemistry programs developing novel imidazoline-based MDM2-p53 inhibitors. As demonstrated in multiple SAR studies, Nutlin 1 provides a consistent reference point for quantifying potency improvements—for example, compound 6c achieved an IC50 of 0.59 μM, representing an 8-fold improvement over Nutlin 1 tested in parallel (IC50 = 4.78 μM) [1]. Procurement of Nutlin 1 as a reference standard enables reliable cross-study comparisons and benchmarking of newly synthesized derivatives against the original Nutlin potency baseline. This application is particularly valuable for academic groups and early-stage drug discovery programs conducting systematic scaffold optimization.

MDM2-Selective Antagonism

Nutlin 1 is optimally suited for mechanistic studies requiring exclusive MDM2 targeting without confounding MDMX-p53 pathway modulation. Unlike Nutlin 3a, which exhibits measurable MDMX inhibitory activity (Ki = 9.38 μM), Nutlin 1 does not appreciably disrupt MDMX-p53 binding as confirmed by in vitro assays and NMR structural analysis [1]. This selectivity profile makes Nutlin 1 the preferred tool compound for experiments designed to isolate MDM2-specific signaling effects from MDMX-involved pathways, particularly in cellular models where MDMX expression may confound interpretation of p53 activation outcomes.

P-gp Substrate & ATRA Combination

Nutlin 1's unique property as a p-glycoprotein (p-gp) transport substrate enables specialized combinatorial pharmacology applications not achievable with other Nutlin-family members. In p53-nonfunctional HL60 and NB4 myelocytic leukemia cells, Nutlin 1 enhances ATRA-induced differentiation through competitive p-gp binding and efflux inhibition, occurring via a p53-independent mechanism [1]. This functional property positions Nutlin 1 as a research tool for investigating p-gp-mediated drug resistance mechanisms and evaluating adjuvant strategies in retinoid-resistant leukemia models. Researchers should note that this p-gp substrate property is not a general feature of Nutlin-family compounds and represents a distinctive characteristic of Nutlin 1 .

Moderate-Potency Dose-Response Control

With an MDM2-p53 binding IC50 of 260 nM—approximately 7-fold less potent than Nutlin 3 (IC50 = 36 nM)—Nutlin 1 provides a useful moderate-potency control for dose-response titration studies where the steep concentration-response relationship of high-potency inhibitors like Nutlin 3a or RG7112 may obscure partial pathway activation effects [1]. The lower intrinsic potency of Nutlin 1 allows researchers to observe graded p53 activation across a broader concentration range, facilitating detailed characterization of concentration-dependent transcriptional and cellular outcomes. This application is particularly relevant for studies examining threshold effects in p53 target gene induction or cell fate decisions.

Application
Selection Property
Validation Focus
Imidazoline Scaffold SAR Reference
Known potency baseline for imidazoline MDM2-p53 inhibitors
Cross-study potency benchmarking; scaffold optimization programs
MDM2-Selective Antagonism Studies
Exclusive MDM2 targeting; minimal MDMX cross-reactivity
MDM2-specific pathway signaling; MDMX-involved outcome interpretation
P-gp Substrate & Efflux Research
P-gp transport substrate; supports combination research context
P-gp-mediated drug resistance models; ATRA differentiation enhancement studies
Dose-Response Titration Control
Moderate intrinsic binding potency; broad concentration-response window
Graded p53 activation profiling; threshold effect characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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